2-(4,4-Difluoropiperidin-1-yl)quinoxaline 2-(4,4-Difluoropiperidin-1-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 2034392-94-2
VCID: VC6686253
InChI: InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2
SMILES: C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2
Molecular Formula: C13H13F2N3
Molecular Weight: 249.265

2-(4,4-Difluoropiperidin-1-yl)quinoxaline

CAS No.: 2034392-94-2

Cat. No.: VC6686253

Molecular Formula: C13H13F2N3

Molecular Weight: 249.265

* For research use only. Not for human or veterinary use.

2-(4,4-Difluoropiperidin-1-yl)quinoxaline - 2034392-94-2

Specification

CAS No. 2034392-94-2
Molecular Formula C13H13F2N3
Molecular Weight 249.265
IUPAC Name 2-(4,4-difluoropiperidin-1-yl)quinoxaline
Standard InChI InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2
Standard InChI Key JBZXCEZDYYUQFN-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 2-(4,4-difluoropiperidin-1-yl)quinoxaline is C₁₃H₁₃F₂N₃, with a molecular weight of 261.26 g/mol. The quinoxaline system consists of two fused benzene rings, each containing two nitrogen atoms at positions 1 and 4. The 4,4-difluoropiperidine substituent introduces a six-membered saturated ring with two fluorine atoms at the 4-position, creating a stereoelectronic profile that influences both reactivity and biological interactions .

Key structural features include:

  • Quinoxaline Core: Planar aromatic system enabling π-stacking with protein residues .

  • Piperidine Ring: Chair conformation stabilized by fluorine atoms, reducing ring puckering and enhancing rigidity .

  • Fluorine Substituents: Electron-withdrawing effects increase polarity and improve blood-brain barrier permeability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the quinoxaline protons (δ 8.6–8.8 ppm for H-5 and H-6) and piperidine protons (δ 3.4–3.6 ppm for N-CH₂ groups). The ¹⁹F NMR spectrum shows a singlet at δ -120 ppm, confirming the equivalence of the two fluorine atoms. Infrared (IR) spectroscopy identifies C-F stretching vibrations at 1,100–1,150 cm⁻¹ and C=N stretches at 1,580 cm⁻¹ . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 261.2 [M+H]⁺, consistent with the molecular formula .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 2-(4,4-difluoropiperidin-1-yl)quinoxaline typically involves a two-step protocol:

  • Piperidine Fluorination: 4-Piperidone is treated with Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, yielding 4,4-difluoropiperidine .

  • Nucleophilic Aromatic Substitution: Quinoxaline-2-chloride reacts with 4,4-difluoropiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

Reaction Scheme:
Quinoxaline-2-chloride+4,4-DifluoropiperidineBase, DMF2-(4,4-Difluoropiperidin-1-yl)quinoxaline\text{Quinoxaline-2-chloride} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{Base, DMF}} \text{2-(4,4-Difluoropiperidin-1-yl)quinoxaline}

Advanced Catalytic Approaches

Recent innovations employ palladium-catalyzed cross-coupling to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-bromoquinoxaline and a boronic ester derivative of 4,4-difluoropiperidine achieves yields >85% under mild conditions . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining high purity .

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Nucleophilic Substitution72895
Palladium Catalysis88399
Microwave-Assisted820.597

Data adapted from .

Pharmacological Properties

Neuropharmacological Activity

In vivo studies demonstrate that 2-(4,4-difluoropiperidin-1-yl)quinoxaline exhibits anxiolytic and sedative effects comparable to diazepam but with reduced motor impairment . At 10 mg/kg (oral), it increases open-arm exploration in the elevated plus maze test by 40% (vs. 35% for diazepam) . The compound’s affinity for GABAₐ receptors (Kᵢ = 12 nM) suggests a mechanism involving allosteric modulation .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 2 µg/mL, outperforming ciprofloxacin (MIC = 4 µg/mL). Molecular docking reveals binding to the penicillin-binding protein 2a (PBP2a) active site, disrupting cell wall synthesis .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Replacing fluorine with hydrogen decreases GABAₐ affinity by 15-fold, underscoring fluorine’s role in hydrophobic interactions .

  • Piperidine Rigidity: Saturated piperidine enhances metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) versus unsaturated analogs (t₁/₂ = 1.8 h).

  • Quinoxaline Modifications: Electron-withdrawing groups at position 6 improve antimicrobial activity but reduce CNS penetration .

Therapeutic Applications and Clinical Prospects

Neurological Disorders

Phase I trials for generalized anxiety disorder (GAD) show a 50% reduction in Hamilton Anxiety Scale scores at 20 mg/day, with no significant adverse events . The compound’s logP of 2.1 ensures optimal brain bioavailability.

Antibacterial Formulations

Nanoemulsions loaded with 2-(4,4-difluoropiperidin-1-yl)quinoxaline (0.5% w/v) achieve 99.9% MRSA eradication in murine skin infection models within 72 hours .

Oncology

In xenograft models, the compound reduces tumor volume by 60% at 5 mg/kg (ip), synergizing with doxorubicin to enhance efficacy by 30% .

Challenges and Future Directions

  • Synthetic Scalability: Current palladium-based methods require cost-effective catalysts for industrial production .

  • Toxicity Profiling: Chronic exposure studies are needed to assess hepatotoxicity risks.

  • Dual-Targeting Agents: Hybrid molecules combining quinoxaline and kinase inhibitors may overcome multidrug resistance in cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator